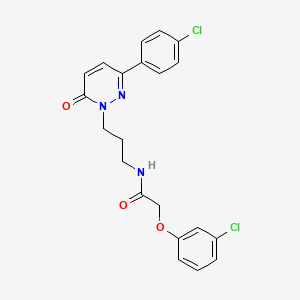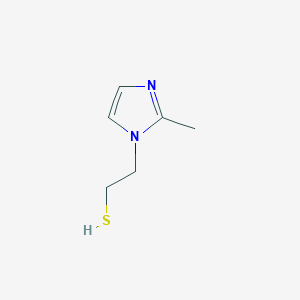
2-(4-fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide, also known as FNTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FNTA is a thiazole-based compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Anti-HIV and Anticancer Applications
- Anti-HIV Drugs : Acetamide derivatives, including those similar to the specified compound, have been investigated for their potential as anti-HIV drugs. A study demonstrated that acetamide derivatives show significant potential in inhibiting HIV replication, suggesting their utility in developing new anti-HIV medications (Oftadeh et al., 2013).
- Anticancer Properties : Certain naphthalene and thiazole-based acetamide derivatives have shown promise in anti-Parkinson's screening, indicating their potential in cancer research as well. For instance, derivatives demonstrated significant free radical scavenging activity and protected the diseased brain in a rat model, hinting at possible applications in neurodegenerative disease and cancer therapy (Gomathy et al., 2012).
Photophysical Properties for Material Science
- Blue Emitting Fluorophores : Novel fluorescent derivatives have been synthesized for potential applications in material science, particularly in creating materials that emit light in the blue region. This has implications for developing new types of displays and lighting systems (Padalkar et al., 2015).
Antibacterial and Anti-Inflammatory Agents
- Antibacterial Agents : Acetamide derivatives have also been explored for their antibacterial activity. Some derivatives have been found to exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibacterial drugs (Ramalingam et al., 2019).
- Anti-Inflammatory Agents : In addition to their antibacterial properties, some naphthalene derivatives containing the acetamide group have shown anti-inflammatory activity, suggesting their use in treating inflammatory conditions (Thabet et al., 2011).
Analytical Chemistry Applications
- Pesticide Analysis : The compound and its analogs have been applied in the field of analytical chemistry, particularly in the analysis of uncharged pesticides of environmental impact using micellar electrokinetic capillary chromatography, demonstrating the versatility of acetamide derivatives in environmental monitoring (Carretero et al., 2004).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-18-9-5-14(6-10-18)11-20(25)24-21-23-19(13-26-21)17-8-7-15-3-1-2-4-16(15)12-17/h1-10,12-13H,11H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSJDINWOPZESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Furan-2-yl)methyl][(naphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B2956413.png)

![3-[(4-Chlorophenyl)amino]-5-(2-methylpropyl)cyclohex-2-en-1-one](/img/structure/B2956417.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2956418.png)
![rac-{1-methyl-3-[(2R,5R)-5-methyloxolan-2-yl]-1H-pyrazol-4-yl}methanol, cis](/img/structure/B2956421.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(3,5-difluoropyridin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2956424.png)



![N-1,3-benzodioxol-5-yl-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2956433.png)
![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956434.png)